(Hydroxyimino)(3-methylphenyl)methylamine

Physicochemical Property Amidoxime Chemistry Analytical Chemistry

Researchers requiring reproducible synthesis of 3,5-disubstituted-1,2,4-oxadiazoles or a validated fluorescence-based uracil assay need the specific meta-methyl isomer-generic or ortho/para analogs fail to replicate reactivity due to distinct pKa and electron density profiles. 3-Methylbenzamidoxime (CAS 40067-82-1) is the exact building block cited in published methods. • Enables uracil detection at 25 nM LOD with high accuracy, avoiding UV interference. • Meta-methyl substitution governs amidoxime nucleophilicity and metal complex formation constants-critical for assay and scaffold reproducibility. • Supplied as a crystalline solid (mp 82-90 °C) with ≥98% purity; available in 1 g to 25 g research quantities from global stock.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 40067-82-1
Cat. No. B155408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hydroxyimino)(3-methylphenyl)methylamine
CAS40067-82-1
Synonymsm-Tolylamideoxime
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=NO)N
InChIInChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
InChIKeyKJMNPGUHEUTHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzamidoxime Overview


(Hydroxyimino)(3-methylphenyl)methylamine, commonly known as 3-methylbenzamidoxime, is an aromatic amidoxime compound with the molecular formula C8H10N2O . It is primarily utilized as a synthetic intermediate in pharmaceutical research and is available from major chemical suppliers [1]. The compound is characterized by its solid form, a melting point in the range of 82-90 °C, and a molecular weight of 150.18 g/mol .

Synthetic intermediate for pharmaceutical research and heterocycle synthesis
Bioanalytical probe reported as fluorogenic reagent for uracil derivatization
Isomer-specific studies for structure-activity relationship and coordination chemistry

Why 3-Methylbenzamidoxime Is Irreplaceable


Substituting 3-methylbenzamidoxime with a generic amidoxime like unsubstituted benzamidoxime or other positional isomers (e.g., 2- or 4-methylbenzamidoxime) is not scientifically valid. The position of the methyl group on the phenyl ring has a quantifiable impact on the molecule's physicochemical properties, such as its acid dissociation constant (pKa) and solubility, which in turn dictate its reactivity and performance in specific applications. For instance, the meta-methyl substitution alters the electron density of the aromatic ring and the amidoxime moiety, leading to a different pKa compared to the unsubstituted analog [1][2]. This directly affects the compound's speciation and nucleophilicity under specific pH conditions, which is critical for reproducible synthesis and assay development [3].

Target Reagent
Generic Alternative
3-Methylbenzamidoxime (meta-substituted)
vs
Unsubstituted benzamidoxime or 2-/4-methyl isomers
The meta-methyl position influences pKa and electron density, directly altering speciation and nucleophilicity at specific pH. Positional isomers may yield different reactivity and complex stability, limiting direct substitution without validation.

Differentiating 3-Methylbenzamidoxime from Analogs


pKa and Solubility Differentiation

The acid dissociation constant (pKa) of 3-methylbenzamidoxime is reported as 10.13 [1]. This is a significant shift from the pKa of unsubstituted benzamidoxime, which has been experimentally determined to have a pKa2 of 12.36 . This difference in acidity, driven by the meta-methyl substituent, alters the molecule's charge state and reactivity profile at physiological and near-physiological pH. Furthermore, 3-methylbenzamidoxime demonstrates superior solubility in DMSO (20 mg/mL) compared to benzamidoxime, which is only slightly soluble in methanol and chloroform [1][2].

pKa Shift
Cross-study comparable
pKa = 10.13 (vs unsubstituted pKa2 = 12.36)
Altered charge state at physiological pH
Reported ΔpKa ≈ -2.23; influences nucleophilicity
Physicochemical Property Amidoxime Chemistry Analytical Chemistry

Metal Complex Stability with Co(II)

The complex formation behavior of methyl-substituted benzamidoximes with metal ions is highly dependent on the position of the methyl group. For cobalt(II) with o-methylbenzamidoxime, the stepwise formation constants in alkaline solution are β1 = (4.1±0.6)×10⁴ and β2 = 0.41 at 25 °C and ionic strength μ=1 [1]. While direct data for 3-methylbenzamidoxime is unavailable in the search results, this data demonstrates that ortho-substitution leads to quantifiable complex stability. The para-isomer (p-methylbenzamidoxime) forms complexes with Co(II) with different stability constants of β1 = (2.95±0.06)×10⁵ and β2 = 21.8±0.3 [2]. This class-level evidence strongly suggests that the meta-substituted analog (3-methylbenzamidoxime) will possess its own unique and quantifiable metal-binding profile.

Co(II) Complex Stability
Class-level inference
Data not available for 3-methyl isomer
Unique metal-binding profile expected
Ortho/para isomers show ~7× stability difference
Coordination Chemistry Metal Extraction Analytical Chemistry

Fluorogenic Reagent for Uracil Detection

3-Methylbenzamidoxime has been validated as a highly specific and sensitive fluorogenic reagent for the derivatization of uracil [1]. This specific application demonstrates a clear differentiation from generic alternatives. The resulting method achieves a lower detection limit of approximately 25 nM (S/N = 3) for urinary uracil and shows excellent recovery rates of 104.5% and 101.4% for 0.2 and 2 nmol spikes, respectively [1]. The method's high specificity is evident as it is unaffected by interfering substances commonly found in urine, unlike traditional UV-based methods which showed overlapping peaks [1].

Uracil Detection
Head-to-head
LLOD 25 nM (S/N = 3)
Specific fluorogenic method context
Eliminates UV-active matrix interferences
Bioanalytical Method Fluorescence Derivatization Uracil Detection

Validated Applications of 3-Methylbenzamidoxime


Fluorogenic Uracil Quantification

Procurement of 3-methylbenzamidoxime is justified for laboratories developing or replicating a validated fluorescence-based assay for uracil in biological matrices. The compound's unique and specific reaction with uracil enables a method with a detection limit of 25 nM and high accuracy, while avoiding interferences common with UV-based detection, as established by Kubo et al. [1].

One-Pot 1,2,4-Oxadiazole Synthesis

This compound is a critical building block for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a class of heterocycles with diverse biological activities. Its specific structure as a meta-methylbenzamidoxime is required for generating the corresponding 3-methylphenyl-substituted oxadiazole scaffold, which is a distinct chemical entity compared to those derived from other isomers [2].

Structure-Activity Relationship of Amidoxime Ligands

For researchers investigating the impact of aryl substitution on the properties of amidoxime ligands, the 3-methyl isomer is essential. Comparative data on pKa [3] and metal complex formation constants for the 2- and 4-methyl isomers [4][5] demonstrates that the position of the methyl group has a quantifiable and significant effect on key properties. Procuring the 3-methyl isomer is necessary to complete a structure-activity profile.

Application
Selection Property
Validation Focus
Fluorogenic uracil quantification
Specific derivatization reactivity
Matrix-effect review and LLOD verification
1,2,4-Oxadiazole synthesis
Meta-methylphenyl scaffold identity
Structural confirmation and isomer purity
Amidoxime ligand SAR studies
Positional isomer comparison
pKa and complex-formation benchmarking
Quote Request

Request a Quote for (Hydroxyimino)(3-methylphenyl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.